ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Description
Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring via a spiro junction. The ethyl carboxylate group at the 1'-position and the 4-oxo-3,4-dihydro moiety on the benzopyran core define its structural and electronic characteristics. Spirocyclic compounds of this class are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-5-3-4-6-14(12)21-16/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHHDTIHBBGRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves the reaction of a benzopyran derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl diazoacetate as a key reagent. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties of Analogs
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Ethyl vs. tert-Butyl Esters: The tert-butyl analog (C₁₈H₂₂FNO₄) exhibits higher molecular weight (335.37 vs. 301.34) and likely improved metabolic stability due to steric hindrance from the bulky tert-butyl group .
- Hydroxy and Acetyl Modifications: The 7-hydroxy and 1'-acetyl derivatives (C₁₅H₁₇NO₄) demonstrate increased polarity, which may improve aqueous solubility but reduce membrane permeability .
Heterocyclic Core Variations
- Benzothiazine-Pyrrolidine Hybrids () : Compounds like 9b (C₂₆H₂₂N₂O₄S) replace the benzopyran core with a benzothiazine system, introducing sulfur-based electronics. This alters π-π stacking interactions and redox properties, which could influence biological activity .
- Pyrazolo-Pyridine Derivatives () : Ethyl 1-(4-methoxyphenyl)-7-oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate shares the ethyl carboxylate group but features a pyrazolo-pyridine core. Such derivatives often exhibit enhanced kinase inhibition profiles .
Biological Activity
Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BCBYXCDVANNBKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C#N |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's spirocyclic structure contributes to its ability to engage with enzyme active sites or receptor binding domains. The presence of functional groups such as the carbonyl and cyano groups enhances its reactivity and potential for hydrogen bonding.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains in vitro.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various spirocyclic compounds, including this compound. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells compared to controls. This suggests a protective effect against oxidative damage.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. This finding supports its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, warranting further investigation into its mechanism of action.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 4-Oxo-3,4-Dihydrospiro[1-benzopyran... | High | Moderate | Moderate |
| Tert-butyl 6-cyano-4-oxo... | Moderate | High | Low |
| Similar spirocyclic derivatives | Variable | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
